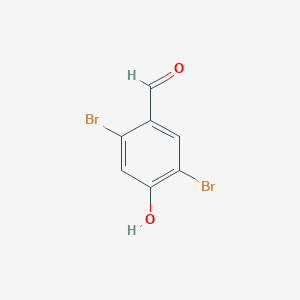
2,5-Dibromo-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions, and a hydroxyl group is substituted at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. One common method includes the use of bromine in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process and ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs a continuous pipeline reaction device. This method involves the use of p-cresol and bromine as raw materials. The process includes a two-stage control of low and high temperatures to optimize the yield and purity of the product . The absence of solvents in this method helps in reducing environmental pollution and potential safety hazards.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,5-Dibromo-4-hydroxybenzoic acid.
Reduction: 2,5-Dibromo-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dibromo-4-hydroxybenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and proteins. The bromine atoms enhance its reactivity, making it a useful intermediate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: A mono-brominated derivative with similar reactivity but different substitution pattern.
3,5-Dibromo-2,4-dihydroxybenzaldehyde: A di-brominated compound with an additional hydroxyl group, leading to different chemical properties.
4-Hydroxybenzaldehyde: The parent compound without bromine substitution, used as a starting material for various derivatives.
Uniqueness
2,5-Dibromo-4-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C7H4Br2O2 |
|---|---|
Poids moléculaire |
279.91 g/mol |
Nom IUPAC |
2,5-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |
Clé InChI |
XHWWCERAWVTGOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)O)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
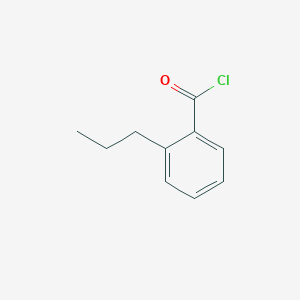
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

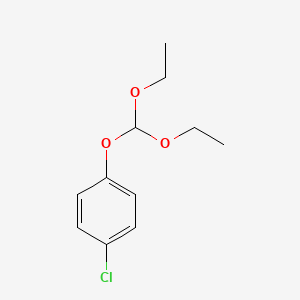
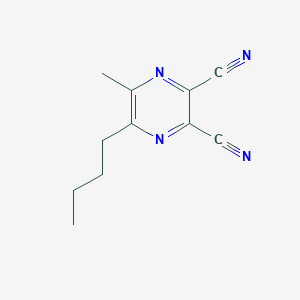
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
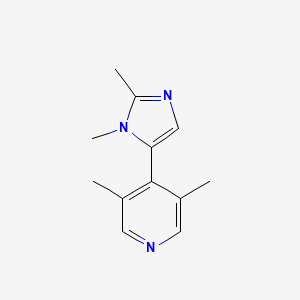
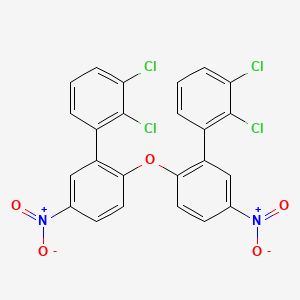


![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)
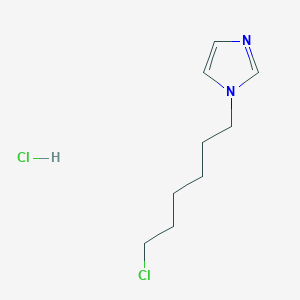
![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
